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Abstract

This technical guide provides an in-depth overview of GS-829845, the major and
pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.
While the "discovery" of GS-829845 is intrinsically linked to the metabolic studies of its parent
compound, Filgotinib, this document will elucidate its unique pharmacological profile, its pivotal
role in the therapeutic efficacy of Filgotinib, and its pharmacokinetic characteristics. This guide
will also address the synthesis of GS-829845, focusing on its metabolic generation and noting
its commercial availability for research applications. Detailed summaries of preclinical and
clinical data are presented in tabular format for clarity and comparative analysis. Furthermore,
this guide includes detailed experimental methodologies and visual diagrams of key pathways
and workflows to provide a comprehensive resource for researchers in the field of drug
development and immunology.

Introduction: The Emergence of GS-829845

GS-829845 was identified during the preclinical development of Filgotinib (formerly
GLPGO0634), an oral, potent, and selective JAK1 inhibitor.[1] It is the principal circulating and
active metabolite of Filgotinib in humans.[1] The discovery of GS-829845 was a critical step in
understanding the overall pharmacological and pharmacokinetic profile of Filgotinib, as the
metabolite significantly contributes to its therapeutic effects. GS-829845 itself is a preferential
JAK1 inhibitor, albeit with a lower potency than its parent compound.[2][3][4] HowevVer, its
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longer half-life and higher systemic exposure mean that it plays a crucial role in the sustained
clinical efficacy observed with Filgotinib treatment.

Synthesis of GS-829845
Metabolic Synthesis

The primary route of GS-829845 formation is through the in vivo metabolism of Filgotinib.
Following oral administration, Filgotinib is rapidly and extensively metabolized by
carboxylesterase 2 (CES2) to GS-829845. This metabolic conversion is a key feature of
Filgotinib's disposition.

Filgotinib Carboxylesterase 2 (CES2) GS-829845

Click to download full resolution via product page

Caption: Metabolic conversion of Filgotinib to GS-829845.

Chemical Synthesis

While detailed protocols for the chemical synthesis of GS-829845 are not publicly disclosed in
the reviewed literature, the compound is commercially available from various suppliers for
research purposes. This indicates the existence of proprietary, scalable synthetic routes. For
research and as a reference standard, a direct chemical synthesis would be necessary.

Pharmacological Profile
Mechanism of Action: JAK1 Inhibition

GS-829845, like its parent compound Filgotinib, is a preferential inhibitor of Janus kinase 1
(JAK1). The JAK-STAT signaling pathway is a critical downstream cascade for numerous
cytokine receptors involved in inflammation and immune responses. By inhibiting JAK1, GS-
829845 modulates the signaling of pro-inflammatory cytokines.
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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of GS-829845.

In Vitro Potency

GS-829845 is a potent inhibitor of JAK1, although it is approximately 10-fold less potent than
its parent compound, Filgotinib. The combined action of both molecules contributes to the
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overall efficacy.

Table 1: In Vitro Potency of Filgotinib and GS-829845

Compound Target Potency Reference
Filgotinib JAK1 Potent Inhibitor

~10-fold less potent
GS-829845 JAK1

than Filgotinib

Pharmacokinetic Properties

The pharmacokinetic profile of GS-829845 is characterized by a longer half-life and higher

systemic exposure compared to Filgotinib.

Table 2: Pharmacokinetic Parameters of Filgotinib and GS-829845 in Humans

Parameter Filgotinib GS-829845 Reference
Half-life (t2) ~7 hours ~19 hours
Time to Cmax (Tmax) 2-3 hours 5 hours
Protein Binding 55-59% 39-44%
Systemic Exposure 16- to 20-fold higher
Lower o

(AUC) than Filgotinib

o o ) Primarily renal
Elimination Primarily metabolized

elimination

Clinical Evaluation

The clinical significance of GS-829845 has been extensively evaluated in the Phase 2 and

Phase 3 clinical trial programs for Filgotinib in rheumatoid arthritis (RA), such as the FINCH

studies.

Exposure-Response Relationship
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Exposure-response (ER) analyses from the FINCH studies demonstrated that the combined
exposure of Filgotinib and GS-829845, termed effective AUC (AUCeff), correlates with clinical
efficacy. Higher AUCeff was associated with higher response rates for endpoints such as the
American College of Rheumatology 20% (ACR20) response.

Table 3: Efficacy in the FINCH 3 Study (Week 24)

ACR20 Response

Treatment Group p-value vs. MTX Reference
Rate

Filgotinib 200 mg + o )
Significantly Higher <0.001

MTX

Filgotinib 100 mg + o )
Significantly Higher <0.001

MTX

MTX Monotherapy

Safety Profile

ER analyses for safety endpoints were conducted separately for Filgotinib and GS-829845.
These analyses showed no clear relationship between the exposure to either compound and
the most frequent treatment-emergent adverse events (TEAES), serious TEAES, or laboratory
abnormalities.

Experimental Protocols
Preclinical: JAK1 Enzyme Inhibition Assay (lllustrative
Protocol)

This protocol is based on commercially available JAK1 assay kits and represents a typical
workflow for assessing enzyme inhibition.
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Caption: Workflow for a typical in vitro JAK1 enzyme inhibition assay.
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Methodology:

Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a
suitable substrate peptide (e.g., IRS-1tide).

Inhibitor Preparation: Perform serial dilutions of GS-829845 to the desired concentrations.

Assay Plate Setup: Add the master mix and the inhibitor solutions to a 96-well plate. Include
positive (enzyme, no inhibitor) and negative (no enzyme) controls.

Reaction Initiation: Add purified recombinant JAK1 enzyme to all wells except the negative
control to start the reaction.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures
the amount of ADP produced, which correlates with enzyme activity.

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition
for each concentration of GS-829845 to determine the IC50 value.

Clinical: FINCH 3 Study Protocol (Simplified)

This protocol is a simplified representation of the FINCH 3 Phase 3 clinical trial.
Methodology:

Patient Population: Adults with moderately to severely active rheumatoid arthritis with limited
or no prior exposure to methotrexate (MTX).

Study Design: A 52-week, randomized, double-blind, active-controlled study.

Randomization: Patients were randomized to receive either Filgotinib (100 mg or 200 mg
once daily) in combination with MTX, Filgotinib 200 mg monotherapy, or MTX monotherapy.

Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24.
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» Pharmacokinetic Analysis: Plasma concentrations of Filgotinib and GS-829845 were
measured at various time points to perform population pharmacokinetic and exposure-
response modeling.

Conclusion

GS-829845 is a key active metabolite of Filgotinib that significantly contributes to its therapeutic
effect as a JAK1 inhibitor. Its discovery through metabolic studies of Filgotinib was crucial for a
complete understanding of the drug's mechanism of action and clinical pharmacology. The
distinct pharmacokinetic profile of GS-829845, particularly its long half-life and high systemic
exposure, complements the activity of the parent compound, resulting in sustained JAK1
inhibition. While the specific chemical synthesis of GS-829845 is proprietary, its metabolic
generation is well-characterized. The extensive evaluation in preclinical and large-scale clinical
trials has established the integral role of GS-829845 in the efficacy and safety profile of
Filgotinib for the treatment of rheumatoid arthritis. This technical guide provides a
comprehensive resource for professionals in the field, summarizing the key data and
methodologies related to the discovery and characterization of GS-829845.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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